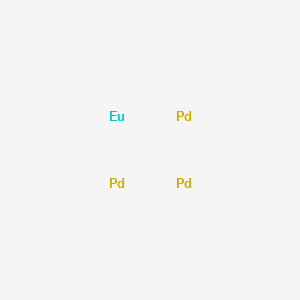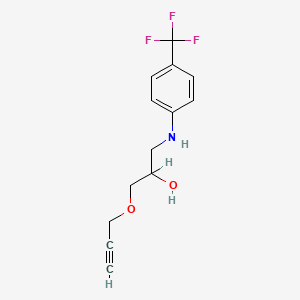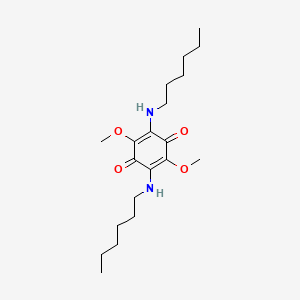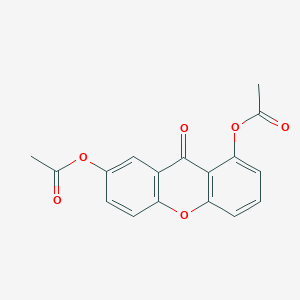
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is characterized by the presence of two acetyloxy groups at the 1 and 7 positions of the xanthone core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- typically involves the acetylation of 9H-xanthen-9-one. One common method is the reaction of 9H-xanthen-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, often involves large-scale acetylation processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. These activities are attributed to the xanthone core and the presence of acetyloxy groups .
Medicine: Research has shown that xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry: In industry, the compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- involves its interaction with cellular targets and pathways. The compound can modulate oxidative stress and inflammation by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins . Additionally, its structure allows it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
9H-Xanthen-9-one: The parent compound without acetyloxy groups.
1,3,7-Trihydroxyxanthone: A xanthone derivative with hydroxyl groups at positions 1, 3, and 7.
α-Mangostin: A naturally occurring xanthone with multiple hydroxyl and methoxy groups.
Comparison: 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is unique due to the presence of acetyloxy groups, which can enhance its chemical reactivity and biological activity compared to other xanthone derivatives. The acetyloxy groups can be easily modified, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
CAS No. |
13739-05-4 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(8-acetyloxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)21-11-6-7-13-12(8-11)17(20)16-14(22-10(2)19)4-3-5-15(16)23-13/h3-8H,1-2H3 |
InChI Key |
YNOWOHHXCHETHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


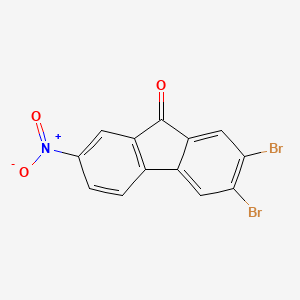
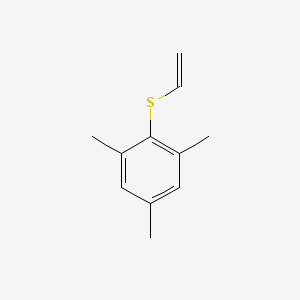
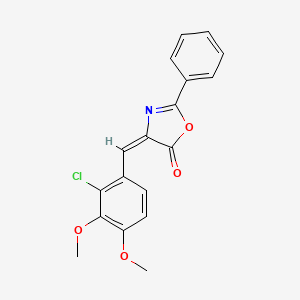
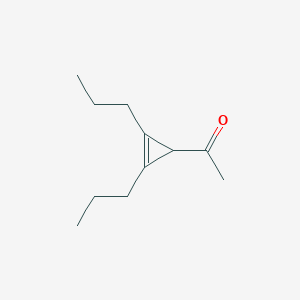
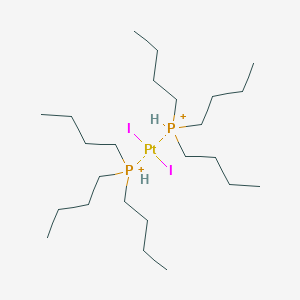
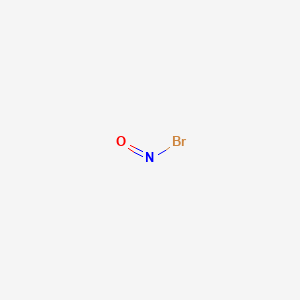
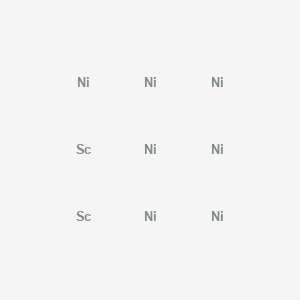
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
